molecular formula C26H26N2O3 B12839130 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl- CAS No. 41382-37-0

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl-

Cat. No.: B12839130
CAS No.: 41382-37-0
M. Wt: 414.5 g/mol
InChI Key: MGHXERGCHHWTER-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(ethylamino)-2’,7’-dimethyl- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by a spiro linkage between an isobenzofuran and a xanthene moiety, with additional ethylamino and dimethyl substitutions. It is commonly used in various scientific fields, including chemistry, biology, and medicine, due to its fluorescent properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(ethylamino)-2’,7’-dimethyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the spiro linkage. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(ethylamino)-2’,7’-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s utility in various applications .

Mechanism of Action

The mechanism by which Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(ethylamino)-2’,7’-dimethyl- exerts its effects involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is influenced by its structural configuration. This makes it an effective tool for detecting and quantifying various analytes in complex biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(ethylamino)-2’,7’-dimethyl- stands out due to its specific substitutions, which enhance its fluorescent properties and make it particularly useful in applications requiring high sensitivity and specificity. Its structural features also contribute to its stability and reactivity, making it a versatile compound in various scientific and industrial applications .

Properties

CAS No.

41382-37-0

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

3',6'-bis(ethylamino)-2',7'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C26H26N2O3/c1-5-27-21-13-23-19(11-15(21)3)26(18-10-8-7-9-17(18)25(29)31-26)20-12-16(4)22(28-6-2)14-24(20)30-23/h7-14,27-28H,5-6H2,1-4H3

InChI Key

MGHXERGCHHWTER-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)C)NCC

Origin of Product

United States

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